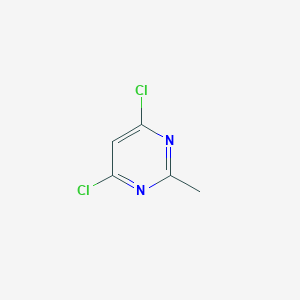

4,6-Dichloro-2-methylpyrimidine

概要

説明

4,6-Dichloro-2-methylpyrimidine is an organic compound with the molecular formula C5H4Cl2N2. It is a versatile building block used in the synthesis of more complex pharmaceutical and biologically active compounds . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.

準備方法

Synthetic Routes and Reaction Conditions: 4,6-Dichloro-2-methylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 4,6-dihydroxy-2-methylpyrimidine with phosphorus oxychloride in the presence of a base such as pyridine . Another method includes the use of diethyl malonate and acetamidine hydrochloride under ice-bath conditions, followed by heating and subsequent reactions to yield the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 4,6-Dichloro-2-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and thiols to form substituted pyrimidines.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have significant biological and pharmaceutical activities .

科学的研究の応用

Medicinal Chemistry

DCMP serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are involved in the production of drugs targeting multiple health conditions.

Key Applications:

- Anticancer Agents : DCMP is used in the synthesis of Dasatinib, a drug approved for treating chronic myeloid leukemia. The compound's chlorinated structure enhances its biological activity against cancer cells .

- Antibiotics and Anti-inflammatory Drugs : It acts as a building block for various antibiotics and anti-inflammatory agents, demonstrating its versatility in drug development .

Case Study: Synthesis of 5-Amino Derivatives

A study synthesized several 5-substituted derivatives of DCMP to evaluate their biological properties. The most effective derivative exhibited significant inhibition of nitric oxide production in immune-activated cells, suggesting potential anti-inflammatory applications.

Agrochemicals

DCMP is instrumental in the formulation of agrochemicals, particularly pesticides and herbicides.

Key Applications:

- Pesticides and Herbicides : As an intermediate, DCMP contributes to the development of agrochemicals that enhance crop yields while minimizing environmental impact .

- Crop Protection : Its use in formulating safer pesticides helps reduce reliance on harmful chemicals, promoting sustainable agricultural practices.

Material Science

In material science, DCMP is utilized for developing novel materials with specific electronic or optical properties.

Key Applications:

- Dyes and Pigments : The compound is a precursor for azo dyes used in textiles. These dyes have been shown to have a lower environmental impact compared to traditional dyeing methods .

- Catalysts : DCMP is employed in synthesizing catalysts for various chemical reactions, enhancing reaction efficiency and selectivity .

Data Summary Table

| Application Area | Compound Name | Key Use | Biological Activity/Impact |

|---|---|---|---|

| Medicinal Chemistry | Dasatinib (via DCMP) | Cancer treatment | Targets chronic myeloid leukemia |

| Agrochemicals | Various pesticides (derived from DCMP) | Crop protection | Improves crop yields |

| Material Science | Azo dyes (from DCMP derivatives) | Textile coloration | Reduced environmental impact |

| Catalysts | Various catalytic compounds | Chemical reactions | Increases efficiency |

Environmental Considerations

The synthesis of DCMP has evolved to address environmental concerns associated with traditional chlorination reagents. Recent methods utilize triphosgene instead of more toxic alternatives like phosphorus oxychloride (POCl₃), making the production process safer and more environmentally friendly .

作用機序

The mechanism of action of 4,6-Dichloro-2-methylpyrimidine largely depends on its derivatives and the specific biological targets they interact with. For instance, in the case of Dasatinib, the compound inhibits specific tyrosine kinases, which are involved in the signaling pathways that regulate cell growth and proliferation . The inhibition of these kinases can lead to the suppression of cancer cell growth.

類似化合物との比較

4,6-Dihydroxy-2-methylpyrimidine: A precursor in the synthesis of 4,6-Dichloro-2-methylpyrimidine.

2,4-Dichloro-6-methylpyrimidine: Another chlorinated pyrimidine with similar reactivity but different substitution patterns.

4-Amino-6-chloro-2-methylpyrimidine: A related compound with an amino group instead of a chlorine atom at the 4-position.

Uniqueness: this compound is unique due to its specific substitution pattern, which allows for selective reactions and the formation of a wide range of derivatives with significant biological activities. Its versatility as a building block makes it a valuable compound in various fields of research and industry .

生物活性

4,6-Dichloro-2-methylpyrimidine (CAS No. 1780-26-3) is a heterocyclic compound that has garnered attention due to its biological activity and utility as a pharmaceutical intermediate. This compound is primarily recognized for its role in the synthesis of various bioactive molecules, particularly in the development of cancer therapies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions and a methyl group at the 2 position. Its molecular formula is CHClN, and it has a molecular weight of approximately 175.01 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 175.01 g/mol |

| Melting Point | 64-66 °C |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents |

Anticancer Activity

One of the most significant aspects of this compound is its role as an intermediate in the synthesis of Dasatinib, a drug approved for treating chronic myeloid leukemia (CML). Dasatinib functions as a potent inhibitor of BCR-ABL tyrosine kinase, which is crucial for the proliferation of cancer cells in CML patients. The synthesis pathway involves converting 4,6-dihydroxy-2-methylpyrimidine into this compound through chlorination reactions using reagents such as phosgene or triphosgene .

The biological activity of this compound can be attributed to its ability to form stable complexes with target proteins involved in cell signaling pathways. These interactions can lead to the inhibition of cancer cell growth and proliferation.

Case Studies

- Synthesis and Efficacy : Research has demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have shown that modifications to the pyrimidine ring can enhance its potency against leukemia cells .

- Pharmacological Studies : In vivo studies involving animal models have indicated that compounds derived from this compound can significantly reduce tumor size and improve survival rates when administered in conjunction with other chemotherapeutic agents .

Table 2: Summary of Biological Studies

| Study Type | Findings |

|---|---|

| In vitro cytotoxicity | Effective against various cancer cell lines |

| In vivo efficacy | Reduced tumor size; improved survival rates |

| Mechanistic studies | Inhibition of BCR-ABL signaling pathway |

Synthesis Methods

The synthesis of this compound has been optimized to minimize environmental impact while maximizing yield. Traditional methods involved toxic reagents like phosphorus oxychloride (POCl3), but newer methods utilize triphosgene, which is considered safer and more environmentally friendly .

Example Synthesis Procedure

- Starting Material : Begin with 4,6-dihydroxy-2-methylpyrimidine.

- Chlorination : Treat with triphosgene in the presence of dimethylaniline under reflux conditions.

- Purification : Isolate the product through recrystallization from suitable solvents.

特性

IUPAC Name |

4,6-dichloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMUTBLUWQGTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284149 | |

| Record name | 4,6-Dichloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-26-3 | |

| Record name | 4,6-Dichloro-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1780-26-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DICHLORO-2-METHYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UM8PK8RCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4,6-dichloro-2-methylpyrimidine in pharmaceutical chemistry?

A1: this compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably the anticancer drug dasatinib [, ]. Its structure allows for diverse chemical modifications, making it a versatile intermediate for developing new drug candidates.

Q2: Can you describe a synthetic route for this compound and highlight key findings regarding its optimization?

A2: A two-step synthesis of this compound starts with the reaction of acetamidine hydrochloride and dimethyl malonate to yield 4,6-dihydroxy-2-methylpyrimidine. This intermediate is then subjected to chlorination using phosphorus oxychloride []. Research has identified optimal conditions for each step, leading to an overall yield of 59.65% []. For instance, the highest yield for 4,6-dihydroxy-2-methylpyrimidine (85.76%) was achieved using a specific molar ratio of reactants (acetamidine hydrochloride:sodium methoxide = 1:3.4) in methanol at 20°C for 4 hours []. Similarly, optimized chlorination conditions involve a specific ratio of N,N-diethyl-Benzenamine to 4,6-dihydroxy-2-methylpyrimidine (2:1) in phosphorus oxychloride at 105°C for 4 hours [].

Q3: How is this compound used in the synthesis of dasatinib?

A3: In the synthesis of dasatinib, this compound undergoes sequential nucleophilic aromatic substitution reactions. First, the amino group of 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide (a key intermediate derived from 2-chloro-6-methylaniline) replaces one chlorine atom. Subsequently, N-hydroxyethylpiperazine substitutes the remaining chlorine, ultimately yielding dasatinib monohydrate [].

Q4: Beyond dasatinib, what other applications does this compound have in chemical synthesis?

A4: this compound serves as an electrophile in the synthesis of 4-pyrimidylideneacetonitrile derivatives containing boron difluoride chelates []. These compounds are generated via electrophilic substitution reactions with various substituted pyrimidines, including this compound, showcasing its utility in preparing boron-containing compounds with potential applications in materials science or catalysis.

Q5: Have there been studies exploring Structure-Activity Relationships (SAR) involving this compound derivatives?

A5: Yes, researchers have investigated the SAR of 5-benzyl-4-cyanomethyl-2-methylpyrimidine derivatives, synthesized using this compound as a starting material []. Modifications at the 6-position of the pyrimidine ring with various substituents (chloro, methoxy, ethoxy, phenoxy, and anilino groups) were explored, suggesting that these modifications could impact the biological activity of the resulting compounds []. Further research is needed to elucidate the specific effects of these substitutions on activity and potency.

Q6: What are the implications of a study finding that this compound reacts with 1-acetyl-2-imidazolin-2-one via an "esterification-addition-elimination" mechanism?

A6: The study revealing the reaction mechanism between this compound and 1-acetyl-2-imidazolin-2-one to predominantly yield 4, 6-dichloro-2-methyl-5-(l-acetyl-tetrahydro-imidazo-2-ylidene)-aminopyrimidine [] provides valuable insight into the reactivity of this compound. This knowledge can be applied to optimize existing synthetic routes or explore new reactions involving this compound, potentially leading to the discovery of novel compounds with desirable properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。